CRBN-Binding Pharmacophore Validation: Hydantoin Core Affinity vs. Glutarimide-Based IMiDs
The imidazolidine-2,4-dione (hydantoin) core—the central pharmacophore of 2034620-19-2—has been experimentally validated as a bona fide CRBN-binding moiety. In a FRET-based competition assay against the MsCI4 thalidomide-binding domain, unsubstituted hydantoin exhibited a Ki of approximately 4.3 μM (4.30E+3 nM), which is comparable in order of magnitude to the clinically approved IMiD lenalidomide (Ki ~3.1 μM) and the basal glutarimide scaffold (~28 μM for MsCI4) [1][2]. X-ray crystallography of the MsCI4–hydantoin co-complex (PDB 5OH7, 1.85 Å resolution) confirmed that the hydantoin ring occupies the same canonical CRBN binding pocket as thalidomide and glutarimide, with the additional endocyclic NH group at position a of the 5-membered ring oriented into a polar sub-pocket [3]. This establishes that 2034620-19-2 carries a structurally distinct, experimentally confirmed CRBN-binding warhead that is not found in classical glutarimide-based ligands.
| Evidence Dimension | CRBN binding affinity (Ki, FRET assay against MsCI4 thalidomide-binding domain) |
|---|---|
| Target Compound Data | 4.3 μM (4,300 nM) – value for unsubstituted hydantoin core; data for the fully elaborated 2034620-19-2 compound are not yet reported in peer-reviewed literature |
| Comparator Or Baseline | Lenalidomide Ki ~3.1 μM (3,100 nM); Glutarimide Ki ~28 μM (28,000 nM); Thalidomide Ki ~1–2 μM (reported range) |
| Quantified Difference | Hydantoin core exhibits approximately 6.5-fold higher affinity than basal glutarimide; within ~1.4-fold of lenalidomide under comparable assay conditions |
| Conditions | FRET-based out-competition assay using recombinant MsCI4 (CRBN thalidomide-binding domain from Magnetospirillum gryphiswaldense); affinities relative to human full-length CRBN are approximately 100-fold lower for isolated domains |
Why This Matters
Confirms that the hydantoin warhead of 2034620-19-2 is a viable, structurally distinct alternative to glutarimide-based CRBN ligands, enabling differentiated neosubstrate recruitment profiles in targeted protein degradation (PROTAC) design.
- [1] Boichenko I, Bär K, Deiss S, Heim C, Albrecht R, Lupas AN, Hernandez Alvarez B, Hartmann MD. Chemical Ligand Space of Cereblon. ACS Omega. 2018;3(9):11163-11171. Figure 2; Table S1. https://doi.org/10.1021/acsomega.8b00959 View Source
- [2] Hartmann MD, Boichenko I, Deiss S, et al. A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands. J Med Chem. 2016;59(2):770-774. Table 1. View Source
- [3] RCSB PDB. 5OH7: Cereblon isoform 4 from M. gryphiswaldense in complex with Imidazolidine-2,4-dione. 1.85 Å resolution. https://doi.org/10.2210/pdb5OH7/pdb View Source
